molecular formula C12H15BClNO3 B1461698 (3-Chloro-4-(piperidine-1-carbonyl)phenyl)boronic acid CAS No. 850589-50-3

(3-Chloro-4-(piperidine-1-carbonyl)phenyl)boronic acid

Cat. No. B1461698
CAS RN: 850589-50-3
M. Wt: 267.52 g/mol
InChI Key: AQTGPCIHLDJZJF-UHFFFAOYSA-N
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Description

“(3-Chloro-4-(piperidine-1-carbonyl)phenyl)boronic acid” is a chemical compound with the molecular formula C12H15BClNO3 . It has a molecular weight of 267.52 . The compound is typically stored at room temperature in an inert atmosphere .


Molecular Structure Analysis

The InChI code for this compound is 1S/C12H15BClNO3/c14-11-5-4-9(13(17)18)8-10(11)12(16)15-6-2-1-3-7-15/h4-5,8,17-18H,1-3,6-7H2 .


Chemical Reactions Analysis

Boronic acids and their esters, such as this compound, are highly valuable building blocks in organic synthesis . They can be converted into a broad range of functional groups . These transformations include oxidations, aminations, halogenations, and C–C-bond-formations such as alkenylations, alkynylations, and arylations .


Physical And Chemical Properties Analysis

This compound is a solid at room temperature .

Scientific Research Applications

Biochemical Pharmacology

The biochemical pharmacology of chlorinated 3-phenyl-piperidines, a class to which (3-Chloro-4-(piperidine-1-carbonyl)phenyl)boronic acid structurally relates, was studied in rats. These compounds, because of structural similarities, were anticipated to mimic the pharmacology of chlorinated amphetamines. Various chlorinated 3-phenyl-piperidines were observed to lower serotonin and 5-hydroxyindoleacetic acid levels in rat brain, suggesting potential applications in neurological and psychiatric disorders (Fuller et al., 1975).

Hypolipidemic Activity

Derivatives of 3- and 4-phenyl-piperidine-2,6-dione, structurally similar to (3-Chloro-4-(piperidine-1-carbonyl)phenyl)boronic acid, exhibited hypolipidemic activity by modifying the lipid content of serum lipoproteins, suggesting potential in the treatment of hyperlipidemic states (Murthy et al., 1986).

Anti-acetylcholinesterase Activity

In a study, piperidine derivatives showed potent anti-acetylcholinesterase (anti-AChE) activity. The structural modifications in these derivatives resulted in enhanced activity, suggesting their potential utility in treating conditions like Alzheimer's disease (Sugimoto et al., 1990).

Toxicological Profile

Boronic acids with a five‐membered cycle, including (3-Chloro-4-(piperidine-1-carbonyl)phenyl)boronic acid, were analyzed for their toxic effects. The study demonstrated varying profiles of motor disruption and neuronal damage, highlighting the importance of detailed toxicity studies for potential therapeutic applications (Pérez‐Rodríguez et al., 2017).

Intermediary Metabolism Alterations

A derivative of chlorogenic acid, which is structurally related to (3-Chloro-4-(piperidine-1-carbonyl)phenyl)boronic acid, specifically inhibited glucose-6-phosphate translocase, affecting carbohydrate and lipid intermediary metabolism in rats. This indicated the potential for therapeutic modulation in conditions like type 1 glycogen storage disease and type 2 diabetes (Herling et al., 1999).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

[3-chloro-4-(piperidine-1-carbonyl)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15BClNO3/c14-11-8-9(13(17)18)4-5-10(11)12(16)15-6-2-1-3-7-15/h4-5,8,17-18H,1-3,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQTGPCIHLDJZJF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1)C(=O)N2CCCCC2)Cl)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60657352
Record name [3-Chloro-4-(piperidine-1-carbonyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60657352
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.52 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-Chloro-4-(piperidine-1-carbonyl)phenyl)boronic acid

CAS RN

850589-50-3
Record name B-[3-Chloro-4-(1-piperidinylcarbonyl)phenyl]boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=850589-50-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [3-Chloro-4-(piperidine-1-carbonyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60657352
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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